Dichloro(iodomethyl)methylsilane
Description
Overview of Organosilicon Compounds within Group 14 Chemistry
Organosilicon compounds are a class of organometallic compounds featuring carbon-silicon bonds. nih.gov As silicon is a member of Group 14 of the periodic table, alongside carbon, there are inherent similarities in their chemistry, yet also critical differences that give organosilanes unique and valuable properties. chemicalbook.com Unlike carbon, which forms the backbone of a vast array of organic molecules essential for life, carbon-silicon bonds are not found in nature. nih.gov However, the ability to synthetically create these bonds has led to a diverse range of applications. google.com
Generally, organosilicon compounds are characterized by their stability, often appearing as colorless, flammable, and hydrophobic liquids or solids. nih.gov Their chemistry is largely governed by the distinct nature of the silicon atom compared to carbon. Silicon is more electropositive and larger than carbon, and it possesses accessible d-orbitals that can participate in bonding, allowing for hypervalent compounds (compounds with more than eight valence electrons). sigmaaldrich.com This contrasts with carbon, which typically adheres to the octet rule.
Significance of Silicon-Carbon and Silicon-Halogen Bonds in Chemical Synthesis
The utility of organosilicon compounds in synthetic chemistry is deeply rooted in the specific characteristics of the silicon-carbon (Si-C) and silicon-halogen (Si-X) bonds.
The Si-C bond is longer and weaker than a typical carbon-carbon (C-C) bond. nih.gov For instance, the Si-C bond length is approximately 186 pm compared to 154 pm for a C-C bond, with bond dissociation energies of about 451 kJ/mol and 607 kJ/mol, respectively. nih.gov The Si-C bond is also polarized towards the more electronegative carbon atom. This inherent polarity and weaker bond strength mean that the Si-C bond can be cleaved more readily than a C-C bond under specific conditions, making organosilanes useful intermediates in organic synthesis. vulcanchem.comnih.gov A key application of this reactivity is in cross-coupling reactions and as protecting groups for other functional groups.
The Si-X bond , where X is a halogen, is a highly reactive and synthetically valuable functional group. The reactivity of the Si-X bond is significantly greater than that of a carbon-halogen (C-X) bond when exposed to polar reagents. wacker.com The strength of the Si-X bond decreases down the halogen group (F > Cl > Br > I). This trend in bond strength directly influences the reactivity, with the Si-I bond being the most labile and thus the most reactive towards nucleophilic substitution. This high reactivity makes halosilanes crucial starting materials for the synthesis of a vast array of other organosilicon compounds through reactions with nucleophiles like water, alcohols, and organometallic reagents. wacker.comorgsyn.org
Classification and Structural Characteristics of Organosilicon Halides
Organosilicon halides, or halosilanes, can be broadly classified based on the number of halogen atoms and organic groups attached to the central silicon atom. The general formula is RₙSiX₄₋ₙ, where R is an organic group (e.g., methyl, ethyl, phenyl), X is a halogen, and n can range from 1 to 3.
A more specific classification can be made based on the nature of the organic substituent and the halogen. For instance, we can have:
Alkylhalosilanes: e.g., Trimethylchlorosilane ((CH₃)₃SiCl)
Arylhalosilanes: e.g., Phenyltrichlorosilane (C₆H₅SiCl₃)
Vinylhalosilanes: e.g., Vinyltrichlorosilane (H₂C=CHSiCl₃)
Furthermore, compounds can contain different types of halogens or have halogen atoms on the organic substituent itself, such as in the case of Dichloro(chloromethyl)methylsilane (B75390). nih.gov Structurally, most simple organosilicon halides adopt a tetrahedral geometry around the silicon atom. nih.gov
The table below provides a comparison of related methylchlorosilane compounds, highlighting the systematic change in properties with the degree of chlorination.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyltrichlorosilane (B1216827) | CH₃Cl₃Si | 149.48 | 66 |
| Dimethyldichlorosilane | C₂H₆Cl₂Si | 129.06 | 70 |
| Trimethylchlorosilane | C₃H₉ClSi | 108.64 | 57 |
This table presents data for methylchlorosilanes to illustrate the effect of the number of chloro groups on the physical properties.
Contextualization of Dichloro(iodomethyl)methylsilane within Halogenated Methylsilane Research
This compound belongs to a sub-class of halogenated methylsilanes where a halogen is present on the methyl group in addition to the halogens on the silicon atom. Research into such compounds is often driven by their potential as versatile synthetic intermediates. The presence of two different types of halogen atoms—chlorine directly bonded to silicon and iodine on the methyl group—offers opportunities for selective chemical transformations.
While specific research literature on this compound is sparse, its chemical significance can be inferred from studies on analogous compounds like Dichloro(chloromethyl)methylsilane. sigmaaldrich.com A plausible and documented synthetic route for α-haloalkylsilanes involves the halogenation of the corresponding alkylsilane. ncats.io For this compound, a likely synthetic pathway is the Finkelstein reaction, which involves the substitution of the chlorine atom in Dichloro(chloromethyl)methylsilane with an iodine atom using a salt like sodium iodide (NaI). vulcanchem.com
The key feature of this compound is the high reactivity of the C-I bond compared to the C-Cl bond in its chloro-analog. The C-I bond is significantly weaker and the iodide ion is a much better leaving group. This makes the iodomethyl group highly susceptible to nucleophilic attack, allowing for the introduction of a wide variety of functional groups at the methylene (B1212753) position. This enhanced reactivity makes it a potentially more versatile building block in organic synthesis compared to its chlorinated counterpart.
The table below compares the properties of this compound with its chloro-analog, Dichloro(chloromethyl)methylsilane, and the parent compound, Methyldichlorosilane (B44661).
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 62129-92-4 | C₂H₅Cl₂ISi | 254.95 | Not available | Not available |
| Dichloro(chloromethyl)methylsilane | 1558-33-4 | C₂H₅Cl₃Si | 163.51 | 121-122 | 1.284 |
| Methyldichlorosilane | 75-54-7 | CH₄Cl₂Si | 115.03 | 41 | 1.1 |
Data for Dichloro(chloromethyl)methylsilane and Methyldichlorosilane are provided for comparison. nih.govsigmaaldrich.com
The lack of extensive published data on the physical properties of this compound suggests it is a more specialized research chemical rather than a commodity product. Its primary value lies in its potential for specific, targeted synthetic applications where the high reactivity of the iodomethyl group is advantageous.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62129-92-4 |
|---|---|
Molecular Formula |
C2H5Cl2ISi |
Molecular Weight |
254.95 g/mol |
IUPAC Name |
dichloro-(iodomethyl)-methylsilane |
InChI |
InChI=1S/C2H5Cl2ISi/c1-6(3,4)2-5/h2H2,1H3 |
InChI Key |
MRORMUJGNIGOKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CI)(Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Dichloro Iodomethyl Methylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Dichloro(iodomethyl)methylsilane, offering precise information about the hydrogen, carbon, and silicon atoms within the molecule.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is characterized by two primary signals, which correspond to the distinct proton environments in the molecule. The protons of the methyl group (CH₃) attached to the silicon atom are represented by a singlet, as are the protons of the iodomethyl group (ICH₂). The chemical shifts for these groups are influenced by the electronegativity of the adjacent atoms. Specifically, the signal for the iodomethylene protons appears further downfield due to the deshielding effects of the iodine and silicon atoms.
In a related compound, dichloromethylsilane, the methyl protons have a chemical shift of approximately 0.879 ppm. chemicalbook.com For this compound, the chemical shift for the methyl protons is anticipated to be in a similar region, while the iodomethyl protons would be shifted further downfield. For instance, in similar structures containing an iodomethylene group, the signal can appear around 1.72 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ) in ppm |
|---|---|
| Si-CH₃ | ~0.9 |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound provides key insights into the carbon framework, displaying two distinct signals for the methyl and iodomethyl carbons. The carbon atom of the methyl group typically resonates at a higher field (lower ppm value), whereas the carbon of the iodomethyl group is deshielded by the electronegative iodine atom, causing it to appear at a lower field. For comparison, the methyl carbon in similar alkyl halides can be found in the 55-80 ppm range. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
|---|---|
| Si-C H₃ | 5-15 |
²⁹Si NMR Spectroscopic Analysis
²⁹Si NMR spectroscopy is a highly specific technique for analyzing the silicon environment in organosilicon compounds. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of a single silicon atom in a unique chemical setting. The precise chemical shift is indicative of a silicon atom bonded to two chlorine atoms, a methyl group, and an iodomethyl group. The chemical shifts for silicon in various silane (B1218182) derivatives can range widely, from approximately -17.0 to +8.4 ppm. researchgate.net The inclusion of chlorine substituents typically results in a downfield shift. uni-muenchen.de
Multi-nuclear NMR for Structural Elucidation
The combined application of ¹H, ¹³C, and ²⁹Si NMR spectroscopy offers a powerful approach for the complete structural confirmation of this compound. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between different atoms.
An HSQC experiment would reveal direct, one-bond correlations between the protons and the carbons they are attached to, confirming the assignments of the methyl and iodomethyl groups. An HMBC experiment would show longer-range couplings (typically 2-3 bonds), providing definitive evidence of the molecular skeleton. For instance, correlations would be observed between the methyl protons and the silicon atom, as well as between the iodomethyl protons and the silicon atom, thereby solidifying the structural assignment. The use of multinuclear approaches is crucial for complex molecules, as it leverages the distinct chemical shift ranges and sensitivities of different nuclei to resolve structural ambiguities. huji.ac.ilmdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound exhibits several key absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The Si-Cl stretching vibrations are typically strong and appear in the 450-600 cm⁻¹ region. Given the presence of two chlorine atoms, both asymmetric and symmetric stretching bands are expected.
The Si-C stretching vibration is found in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-H stretching vibrations from the methyl and methylene (B1212753) groups are observed in the 2800-3000 cm⁻¹ range. Furthermore, a characteristic deformation vibration for the methyl group (umbrella mode) is expected around 1260 cm⁻¹. The C-I bond, in contrast, gives rise to a weak stretching band at lower wavenumbers, often below 600 cm⁻¹. The presence and specific positions of these absorption bands collectively provide a vibrational fingerprint of the molecule, confirming the identity of its functional groups. For comparison, the IR spectrum of dichlorodimethylsilane (B41323) shows characteristic absorptions that help in identifying related structural motifs. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H | Stretching | 2800-3000 |
| Si-CH₃ | Deformation (Umbrella) | ~1260 |
| Si-C | Stretching | 600-800 |
| Si-Cl₂ | Asymmetric & Symmetric Stretching | 450-600 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. For organosilane compounds like this compound, Raman spectra reveal characteristic frequencies corresponding to specific bond vibrations, offering insights into the molecular structure and conformation. researchgate.netrsc.org
In the study of similar organosilane molecules, Raman spectroscopy has been instrumental in identifying conformational isomers (rotational isomers) present in different physical states (gas, liquid, and solid). researchgate.netcapes.gov.br For instance, the analysis of dichloromethylmethyl dichlorosilane (B8785471) showed the existence of both anti and gauche conformers in the liquid phase, with the anti conformer being the more stable, lower-energy form that persists upon crystallization. researchgate.net The vibrational assignments are often supported by density functional theory (DFT) calculations, which can predict the vibrational frequencies for different conformers. researchgate.net
Key vibrational modes expected in the Raman spectrum of this compound would include:
Si-Cl stretching vibrations
Si-C stretching vibrations
C-I stretching vibrations
CH3 and CH2 group deformations
The following table summarizes typical Raman shifts for related organosilane compounds, providing an expected range for the vibrational modes in this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |
| Si-Cl Stretch | 450 - 600 | Si-Cl |
| Si-C Stretch | 600 - 800 | Si-C |
| C-I Stretch | 500 - 600 | C-I |
| CH₃ Rock/Deformation | 800 - 1000 | Si-CH₃ |
| CH₂ Wag/Twist | 1100 - 1300 | C-CH₂-I |
| C-H Stretch | 2800 - 3000 | C-H |
Mass Spectrometry (MS) Techniques
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. edu.krd It is particularly useful for identifying and quantifying volatile and semi-volatile compounds in a mixture. psu.edu In the context of this compound, GC-MS is essential for analyzing reaction products and assessing purity. acs.orgnih.gov
The gas chromatograph separates the components of a sample mixture, and each separated component is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. nih.govlibretexts.org
For a related compound, dichloro(chloromethyl)methylsilane (B75390), the mass spectrum shows characteristic peaks at m/z 113, 115, 63, 109, and 117. nih.gov The fragmentation pattern of this compound is expected to show losses of characteristic fragments such as:
Loss of a methyl group (-CH₃)
Loss of a chlorine atom (-Cl)
Loss of an iodine atom (-I)
Loss of the iodomethyl group (-CH₂I)
The table below outlines the expected major fragments and their corresponding mass-to-charge ratios for this compound.
| Fragment Ion | Formula | Expected m/z | Origin |
| Molecular Ion | [C₂H₅Cl₂ISi]⁺ | 254 | Ionized parent molecule |
| [M-CH₃]⁺ | [CH₂Cl₂ISi]⁺ | 239 | Loss of a methyl group |
| [M-Cl]⁺ | [C₂H₅ClISi]⁺ | 219 | Loss of a chlorine atom |
| [M-I]⁺ | [C₂H₅Cl₂Si]⁺ | 127 | Loss of an iodine atom |
| [M-CH₂I]⁺ | [CH₃Cl₂Si]⁺ | 113 | Loss of the iodomethyl group |
X-ray Diffraction (XRD) Studies
Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample. osti.govgovinfo.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. rsc.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is valuable for:
Identifying crystalline compounds by comparing their diffraction patterns to known standards.
Determining the phase purity of a synthesized material.
Investigating polymorphic transformations.
Estimating crystallite size.
The experimental powder diffraction pattern can be compared with a pattern calculated from single-crystal X-ray diffraction data to confirm the bulk identity of a synthesized material. researchgate.net
Advanced Surface and Bulk Characterization Methods
Beyond the core techniques, a suite of advanced methods can be employed to characterize the surface and bulk properties of materials like this compound, especially when it is used to modify surfaces or as a component in larger material systems.
Surface Characterization:
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.compsu.edu It is particularly useful for characterizing thin films and surface modifications. mdpi.com
Atomic Force Microscopy (AFM): AFM provides topographical information about a surface at the nanoscale, allowing for the visualization of surface morphology and roughness. researchgate.net
Bulk Characterization:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as melting point, glass transition temperature, and phase changes.
These techniques, while not providing direct structural information in the same way as XRD or NMR, are crucial for understanding the material properties and performance in various applications. taylorfrancis.comribbitt.com
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comipfdd.de For this compound, XPS analysis would be crucial for verifying its elemental makeup and the chemical environment of each constituent atom.
The analysis would involve irradiating a sample with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The binding energy of the emitted electrons can be calculated, which is specific to the element and its oxidation state.
Expected Research Findings:
Elemental Composition: An XPS survey scan of this compound would be expected to show peaks corresponding to Silicon (Si), Carbon (C), Chlorine (Cl), and Iodine (I). The relative atomic concentrations can be determined from the peak areas, which should correspond to the stoichiometry of the molecule.
Oxidation States and Chemical Environment: High-resolution scans of the Si 2p, C 1s, Cl 2p, and I 3d regions would provide insight into the chemical bonding.
Carbon (C 1s): The C 1s spectrum would likely be deconvoluted into at least two peaks, representing the methyl carbon directly bonded to silicon and the iodomethyl carbon. The carbon atom bonded to iodine would be expected at a slightly higher binding energy than the methyl carbon due to the electronegativity of iodine.
Chlorine (Cl 2p): The Cl 2p peak associated with the Si-Cl bond would be observed. This peak has a characteristic spin-orbit splitting.
Iodine (I 3d): The I 3d region would show a doublet (I 3d5/2 and I 3d3/2) characteristic of iodine bonded to carbon.
Hypothetical XPS Data for this compound
| Element | Orbital | Expected Binding Energy (eV) | Notes |
| Si | 2p | ~102-103 | Influenced by bonding to two Cl atoms and two C atoms. |
| C | 1s | ~284-286 | Multiple peaks expected for C-Si and C-I environments. |
| Cl | 2p | ~200-201 | Characteristic of a chlorosilane. |
| I | 3d | ~619-620 | Indicative of an organo-iodine compound. |
This table is illustrative and presents plausible binding energy ranges based on general principles and data for similar compounds. Actual experimental values may vary.
Electron Microscopy (SEM, TEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale, respectively. researchgate.net While this compound is a liquid at room temperature, these techniques would be applicable for analyzing its morphology if it were, for instance, polymerized, deposited as a thin film, or used to functionalize a surface.
Expected Research Findings:
Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography. If this compound were used to create a coating on a substrate, SEM would be instrumental in assessing the uniformity, thickness, and presence of any surface defects like cracks or pinholes. In the context of materials synthesis, if this silane were a precursor for silica-based particles, SEM would reveal the size, shape, and surface texture of these particles. nih.gov
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, providing information about the internal structure of a material. For a polymeric material derived from this compound, TEM could be used to investigate its internal morphology, such as the phase separation in a copolymer or the dispersion of any incorporated nanoparticles.
The morphology observed would be highly dependent on the preparation method and any subsequent processing. For instance, a film deposited via plasma-enhanced chemical vapor deposition (PECVD) might exhibit a smooth, amorphous surface, while a sol-gel process could lead to porous structures.
Thermal Analysis Techniques (TGA, DTA, DSC)
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. greeninstruct.eu Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) would provide valuable information about the thermal stability, decomposition pathways, and phase transitions of this compound. mt.comctherm.com
Expected Research Findings:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. ctherm.com For this compound, a TGA curve would show the onset temperature of decomposition and the number of decomposition steps. The thermal decomposition of chlorosilanes can be complex, potentially involving the elimination of molecules like HCl. acs.orgbuffalo.edu The presence of the C-I bond, which is weaker than C-H or C-Cl bonds, might lead to an earlier onset of decomposition compared to other chlorosilanes. The final residual mass at the end of the experiment would indicate the amount of non-volatile material formed, such as a silicon-based char.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and a reference, while DSC measures the heat flow required to maintain the sample at the same temperature as a reference. mt.comctherm.com Both techniques can detect thermal events such as melting, boiling, and decomposition. For this compound, DSC or DTA would show an endothermic peak corresponding to its boiling point. During decomposition, exothermic or endothermic peaks would indicate the nature of the chemical reactions occurring. The combination of TGA and DSC (often performed simultaneously in a single instrument) provides a comprehensive picture of the thermal behavior. mt.com Studies on the thermal decomposition of other silanes suggest that branching and the type of halogen substituent significantly influence reactivity and decomposition pathways. researchgate.netnih.gov
Hypothetical Thermal Analysis Data for this compound
| Thermal Event | Technique | Expected Observation | Temperature Range (°C) (Illustrative) |
| Boiling | DSC/DTA | Endothermic Peak | 150 - 200 |
| Decomposition | TGA | Multi-step Weight Loss | > 200 |
| Decomposition | DSC/DTA | Exothermic/Endothermic Peaks | > 200 |
This table is illustrative. The actual temperatures and the nature of the thermal events would need to be determined experimentally. The boiling point is an estimate based on related compounds, and the decomposition profile is a qualitative prediction.
Theoretical and Computational Investigations of Dichloro Iodomethyl Methylsilane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to analyze bonding, molecular orbitals, and charge distribution within a molecule like Dichloro(iodomethyl)methylsilane.
A DFT analysis would focus on the electron density to derive key properties. For this compound, this would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for determining molecular reactivity and stability.
Bonding analysis would examine the nature of the covalent bonds within the molecule, particularly the silicon-carbon, silicon-chlorine, and carbon-iodine bonds. The Si-I bond is significantly longer and weaker than the Si-Cl bond, which has implications for the molecule's reactivity. This difference in bond strength suggests that the iodomethyl group is more labile and susceptible to nucleophilic substitution compared to chlorinated analogs. researchgate.net
Ab Initio Methods for Molecular Properties
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to calculate molecular properties of this compound with high accuracy. These calculations could predict properties such as dipole moment, polarizability, and electron affinity, providing a deeper understanding of its intermolecular interactions and behavior in electric fields.
Conformational Analysis and Molecular Geometry
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this would involve rotating the methyl and iodomethyl groups around the silicon-carbon bonds to map the potential energy surface.
Computational methods would be used to calculate the energy of different conformers to identify the global minimum energy structure. This analysis provides crucial information on the molecule's preferred shape, which influences its physical properties and reactivity. The steric bulk of the iodine atom compared to chlorine would significantly influence the molecule's preferred geometry and the rotational barriers between different conformations. researchgate.net
Table 1: Predicted General Bond Parameters in Halosilanes
| Bond | Approximate Bond Length (Å) | Approximate Bond Dissociation Energy (kJ/mol) |
|---|---|---|
| Si-Cl | ~2.02 | ~464 |
| Si-I | ~2.43 | ~234 |
This table presents generalized data for relevant bond types to provide context, not specific calculated values for the title compound. researchgate.net
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating reaction mechanisms. For this compound, studies could focus on reactions such as nucleophilic substitution at the silicon center or reactions involving the iodomethyl group. Recent studies on other α-halomethylsilanes have shown their utility as reagents in reactions like the N-alkylation of pyrazoles, where the steric bulk of the silane (B1218182) influences selectivity. acs.orgacs.orgconsensus.appnih.gov
By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates. Such studies could confirm, for instance, that the weaker Si-I bond leads to a lower activation barrier for reactions involving the displacement of the iodide, making it a more reactive leaving group than chloride. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, these predictions could include:
NMR Spectroscopy: Calculation of ¹H, ¹³C, and ²⁹Si chemical shifts.
Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies and intensities corresponding to the stretching and bending modes of the molecule's bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transition energies and absorption wavelengths.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide insight into molecular motion, conformational changes, and interactions with other molecules, such as solvents. This would be particularly useful for understanding how the molecule behaves in solution and how its dynamic structure affects its reactivity.
Reaction Mechanisms and Chemical Transformations of Dichloro Iodomethyl Methylsilane
Reactivity of the Silicon-Halogen Bonds
The silicon-chlorine bonds in Dichloro(iodomethyl)methylsilane are highly susceptible to nucleophilic attack due to the electropositive nature of the silicon atom and the good leaving group ability of the chloride ions. This reactivity is a cornerstone of organosilicon chemistry, enabling the synthesis of a wide array of derivatives.
Hydrolysis Pathways and Products
The hydrolysis of chlorosilanes is a vigorous and often rapid reaction. In the case of this compound, the two silicon-chlorine bonds readily react with water. uni-wuppertal.de The initial step involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of chlorine atoms with hydroxyl groups. This forms a transient silanediol (B1258837), (iodomethyl)methylsilanediol. uni-wuppertal.delibretexts.org The reaction releases hydrogen chloride as a byproduct, resulting in a strongly acidic solution. uni-wuppertal.de
The silanediol intermediate is generally unstable and undergoes rapid condensation reactions. uni-wuppertal.desci-hub.se The hydroxyl groups on one molecule react with those on another, eliminating water and forming siloxane bridges (-Si-O-Si-). This process can lead to the formation of cyclic or linear oligomers and polymers. libretexts.orgresearchgate.net The extent of polymerization and the nature of the final products (e.g., oils, resins) depend on factors such as the concentration of reactants, temperature, and pH. uni-wuppertal.deresearchgate.net For instance, controlled hydrolysis can yield cyclic siloxanes, while extensive condensation leads to highly cross-linked polymeric networks. uni-wuppertal.deresearchgate.net
Table 1: Products of this compound Hydrolysis
| Reactant | Product(s) | Byproduct |
| This compound | (Iodomethyl)methylsilanediol (intermediate), Polydimethylsiloxanes (linear and/or cyclic) | Hydrogen Chloride |
This table illustrates the expected products from the hydrolysis of the Si-Cl bonds, based on the known reactivity of similar dichlorosilanes. uni-wuppertal.delibretexts.org
Halogen Exchange Reactions with Other Halides
The chlorine atoms on the silicon center can be exchanged for other halogens through reactions with appropriate halide salts. A notable example is the Finkelstein reaction, which traditionally involves the exchange of chlorides or bromides for iodides using an alkali metal iodide in a suitable solvent like acetone (B3395972). wikipedia.orgorganic-chemistry.orgbyjus.com While typically applied to alkyl halides, the principles can be extended to chlorosilanes.
Conversely, to replace the chlorine atoms with fluorine, a Swarts-type reaction can be employed, using metal fluorides such as AgF, Hg₂F₂, or SbF₃. youtube.com These reactions are driven by the formation of a more stable salt (e.g., NaCl precipitating in acetone for the Finkelstein reaction) or the formation of a stronger Si-F bond. wikipedia.orgorganic-chemistry.org
Table 2: Halogen Exchange Reactions at the Silicon Center
| Starting Material | Reagent | Product | Reaction Type |
| This compound | NaI in Acetone | Diiodo(iodomethyl)methylsilane | Finkelstein Reaction wikipedia.orgorganic-chemistry.org |
| This compound | AgF | Difluoro(iodomethyl)methylsilane | Swarts Reaction youtube.com |
This table outlines potential halogen exchange reactions at the silicon center based on established methodologies for similar compounds.
Substitution Reactions at Silicon Centers
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are commonly used to form new silicon-carbon bonds. acs.orgnih.govgelest.com For example, reacting this compound with two equivalents of a Grignard reagent, such as methylmagnesium bromide, would replace the two chlorine atoms with methyl groups, yielding (iodomethyl)trimethylsilane (B1585575). The reactivity of chlorosilanes with Grignard reagents generally decreases as more alkyl groups are attached to the silicon, following the order RSiCl₃ > R₂SiCl₂ > R₃SiCl. acs.org
Other nucleophiles, such as alcohols (in the presence of a base to neutralize the HCl byproduct), can react to form alkoxysilanes. libretexts.org Similarly, amines can react to form silylamines. The susceptibility of the silicon center to nucleophilic attack makes it a versatile handle for chemical modification.
Reactivity of the Carbon-Iodine Bond
The carbon-iodine bond in the iodomethyl group is another key site of reactivity in this compound. The C-I bond is relatively weak and polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack, and also prone to homolytic cleavage to form radicals.
Nucleophilic Substitution Reactions (SN1, SN2) on the Iodomethyl Group
The iodomethyl group is a primary alkyl halide, and as such, it is highly prone to undergo bimolecular nucleophilic substitution (SN2) reactions. byjus.comwikipedia.orglibretexts.org In an SN2 reaction, a nucleophile attacks the carbon atom from the side opposite to the iodine atom (backside attack), leading to a concerted displacement of the iodide ion and an inversion of stereochemistry at the carbon center. wikipedia.orgkhanacademy.orgchemistrysteps.com A wide range of nucleophiles can participate in these reactions, including cyanides, azides, alkoxides, and thiolates, allowing for the introduction of various functional groups.
Due to the primary nature of the carbon center, the unimolecular (SN1) pathway, which involves the formation of a carbocation intermediate, is generally not favored. However, under specific conditions with non-nucleophilic solvents and poor nucleophiles, SN1-type reactions could potentially occur, but the SN2 mechanism is expected to be the dominant pathway. wikipedia.org
Table 3: Representative SN2 Reactions on the Iodomethyl Group
| Nucleophile | Reagent Example | Product of Substitution on the Iodomethyl Group |
| Cyanide | NaCN | (Cyanomethyl)dichloro(methyl)silane |
| Azide | NaN₃ | (Azidomethyl)dichloro(methyl)silane |
| Hydroxide | NaOH | (Hydroxymethyl)dichloro(methyl)silane |
| Alkoxide | NaOR' | (Alkoxymethyl)dichloro(methyl)silane |
| Thiolate | NaSR' | (Alkylthiomethyl)dichloro(methyl)silane |
This table provides examples of products formed via SN2 reactions on the iodomethyl group, assuming the Si-Cl bonds remain intact under the reaction conditions.
Radical Reactions and Halogen Transfer Processes
The carbon-iodine bond is the weakest carbon-halogen bond, making it susceptible to homolytic cleavage upon exposure to heat or light (photolysis), or in the presence of radical initiators. repec.orgresearchgate.net This cleavage generates a dichloro(methyl)silylmethyl radical (Cl₂MeSiCH₂•) and an iodine radical (I•).
This reactive radical intermediate can then participate in various radical chain reactions. One important process is halogen-atom transfer (XAT), where the initially formed radical abstracts a halogen atom from another molecule to propagate a radical chain. nih.govrsc.orgrsc.org For instance, in the presence of a suitable radical initiator, this compound can act as a source of the silylmethyl radical for addition to alkenes or alkynes. These radical reactions provide a powerful method for forming new carbon-carbon bonds under conditions that are often complementary to ionic reaction pathways. The activation of alkyl iodides for such transformations can be achieved through photoredox catalysis or by using specific radical initiators. repec.orgresearchgate.netnih.govrsc.org
Organometallic Reactions (e.g., Halogen-Metal Exchange)
The chemistry of this compound is significantly influenced by its capacity to undergo organometallic reactions, most notably halogen-metal exchange. This type of reaction is a cornerstone of organometallic chemistry, providing a pathway to convert organic halides into valuable organometallic reagents. wikipedia.org In the context of this compound, the carbon-iodine (C-I) bond is the primary site for this transformation.
Halogen-metal exchange typically involves the reaction of an organic halide with an electropositive metal, such as lithium, sodium, or magnesium, or with an organometallic reagent, commonly an organolithium compound like n-butyllithium or t-butyllithium. wikipedia.orgstackexchange.com The general equilibrium for a lithium-halogen exchange is shown below:
R-X + R'-Li ⇌ R-Li + R'-X
The reaction rate and equilibrium position are influenced by several factors, including the nature of the halogen. The rate of exchange generally follows the trend I > Br > Cl, making the iodomethyl group in this compound particularly reactive. wikipedia.org The reaction is kinetically controlled, and the equilibrium favors the formation of the more stable organolithium reagent, where the negative charge is best accommodated. wikipedia.orgstackexchange.com
Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving an "ate-complex" intermediate and a pathway involving single-electron transfer (SET) that generates radical intermediates. wikipedia.orgstackexchange.com
The resulting organometallic intermediate, a lithiated silane (B1218182), is a powerful synthetic tool. This nucleophilic species can react with a wide range of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For example, it can participate in coupling reactions, such as the Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions, after transmetalation to a different metal like palladium. openstax.org It can also undergo intramolecular reactions; for instance, if the molecule contains an appropriate electrophilic site, the newly formed carbanion can perform an intramolecular nucleophilic attack to form a cyclic structure, a process utilized in reactions like the Parham cyclization. wikipedia.org
Table 1: Factors Influencing Halogen-Metal Exchange
| Factor | Influence on the Reaction | Relevance to this compound |
|---|---|---|
| Halogen Atom | The rate of exchange follows the trend I > Br > Cl > F. wikipedia.org | The C-I bond is highly reactive, facilitating the exchange. |
| Organolithium Reagent | The stability of the carbanion of the organolithium reagent affects the equilibrium. Reagents like t-BuLi are highly reactive. stackexchange.com | Use of a strong organolithium base is required to effect the exchange. |
| Solvent | The polarity and coordinating ability of the solvent can affect reagent aggregation and reactivity. pku.edu.cn | Ethereal solvents like THF or diethyl ether are typically used. |
| Temperature | Reactions are often carried out at low temperatures (e.g., -78 °C) to prevent side reactions. | Low temperatures would be crucial to control the reactivity of the resulting lithiated species. |
Polymerization and Cross-Linking Reactions
This compound serves as a potential monomer for the synthesis of silicon-containing polymers, such as polysilanes and polycarbosilanes. The two Si-Cl bonds are susceptible to reductive coupling, while the C-I and Si-C bonds offer sites for further modification or cross-linking.
Studies on analogous dichloromethylsilanes, such as dichlorodimethylsilane (B41323), have shown that they can undergo a Wurtz-type reduction-coupling reaction using sodium metal to produce polymers. rsc.orgresearchgate.net This process typically involves the dechlorination of the silane monomers. In these systems, a competition exists between two polymerization pathways: the formation of polymethylsilanes (PMS), which have a silicon backbone (Si-Si), and the formation of polycarbosilanes (PCS), which feature a backbone of alternating silicon and carbon atoms (Si-C). rsc.orgresearchgate.net
The formation of these different polymer structures is believed to arise from two key intermediates: a methylsilylene (MeRSi:) and its tautomer, a 1-silene (CH2=SiRH). rsc.orgresearchgate.net The silylene intermediate leads to PMS, while the silene intermediate leads to PCS. Research has demonstrated that the reaction pathway can be directed by catalysts. For example, the introduction of zirconocene (B1252598) dichloride can inhibit the formation of PMS by deactivating the sodium surface, thereby promoting the catalytic insertion polymerization of the 1-silene intermediate to form PCS with high conversion ratios. rsc.orgresearchgate.net
For this compound, the highly reactive iodomethyl group could potentially influence the polymerization process in several ways:
It could be susceptible to side reactions under the strongly reducing conditions of a Wurtz-type reaction.
The iodine atom could be eliminated to form a reactive site, potentially leading to cross-linking between polymer chains.
The iodomethyl group could be preserved during polymerization and used for post-polymerization functionalization.
The ability of the Si-Cl bonds to undergo hydrolysis and condensation also allows for the formation of polysiloxanes, where the iodomethyl group would be a pendant functionality along the siloxane (Si-O-Si) backbone. This pendant group could then be used for subsequent cross-linking reactions, for instance, through nucleophilic substitution with a difunctional reagent.
Functional Group Interconversions
Functional group interconversions are essential transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.me this compound possesses several reactive sites that are amenable to such transformations, primarily the silicon-chlorine (Si-Cl) bonds and the carbon-iodine (C-I) bond.
The Si-Cl bonds are highly susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis. This reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanol (B1196071) intermediate, which can then undergo condensation to form siloxane bridges (Si-O-Si).
The iodomethyl group (-CH₂I) is a versatile functionality. The C-I bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution (SN2) reactions. vulcanchem.com This allows for the introduction of a wide variety of other functional groups. For example, reaction with amines would yield amino-functionalized silanes, while reaction with alkoxides would produce ether linkages. vulcanchem.com
Furthermore, the C-I bond can be converted to other carbon-halogen bonds. A classic example is the Finkelstein reaction, where treatment with a chloride or fluoride (B91410) salt could replace the iodine atom, although this is the reverse of the likely synthetic route to the compound itself. vulcanchem.com
Table 2: Potential Functional Group Interconversions of this compound
| Initial Functional Group | Reagent/Condition | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Si-Cl | Water (H₂O) | Si-OH (Silanol), leading to Si-O-Si (Siloxane) | Hydrolysis/Condensation |
| -CH₂I | Amine (R-NH₂) | -CH₂-NHR (Amine) | Nucleophilic Substitution (SN2) |
| -CH₂I | Alkoxide (R-O⁻) | -CH₂-OR (Ether) | Nucleophilic Substitution (SN2) |
| -CH₂I | Cyanide (CN⁻) | -CH₂-CN (Nitrile) | Nucleophilic Substitution (SN2) |
| -CH₂I | Azide (N₃⁻) | -CH₂-N₃ (Azide) | Nucleophilic Substitution (SN2) |
| -CH₂I | Organometallic Reagent (e.g., R-Li) | -CH₂-Li (Lithiated species) | Halogen-Metal Exchange |
Cleavage Reactions of Si-C Bonds
The silicon-carbon (Si-C) bond is generally stable; however, it can be cleaved under specific reaction conditions. In this compound, there are two distinct Si-C bonds: Si-CH₃ and Si-CH₂I. The stability and reactivity of these bonds can be influenced by electronic and steric factors, as well as the reaction environment.
Theoretical and experimental studies on various organosilanes have shown that the stability of the Si-C bond is dependent on the nature of the organic group and the conditions (acidic or basic) employed. researchgate.net For instance, the cleavage of Si-C bonds in organosilane precursors during polycondensation can be predicted by considering the proton affinity of the ipso-carbon atom under acidic conditions or the stability of the carbanion generated upon cleavage under basic conditions. researchgate.net
The Si-C bond can also be cleaved via oxidation. A well-established method involves the use of hydrogen peroxide (H₂O₂) in the presence of a fluoride source. nih.gov This transformation is particularly useful in synthetic chemistry, where a silyl (B83357) group can be used as a "masked" hydroxyl group. The reaction proceeds with retention of configuration at the carbon atom.
Furthermore, the activation of the silicon center can facilitate Si-C bond cleavage. Increasing the coordination number of the silicon atom, for example, by forming a hexa-coordinate organopentafluorosilicate, makes the silicon center more Lewis acidic and activates the Si-C bond towards cleavage by various electrophiles. nih.gov In the case of this compound, the electron-withdrawing nature of the iodine and chlorine atoms could influence the susceptibility of the Si-C bonds to cleavage. Selective cleavage of one Si-C bond over another can sometimes be achieved, as demonstrated in studies where a Si-Me bond was cleaved preferentially over a Si-Ph bond due to electronic effects. elsevierpure.com
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound involves potential oxidation and reduction at several sites within the molecule. While specific electrochemical studies on this compound are not widely documented, its behavior can be inferred from the functional groups it contains.
Reduction: The most likely site for reduction is the carbon-iodine bond. The iodomethyl group can be reduced to a methyl group using various reducing agents. Additionally, as discussed under organometallic reactions, the reaction with electropositive metals to form an organometallic reagent is fundamentally a redox process where the organic halide is reduced.
Oxidation: The silicon atom is in the +4 oxidation state, its highest stable state, and is therefore not readily oxidized further. However, the organic moieties attached to the silicon can undergo oxidation. As mentioned previously, the Si-C bond can be oxidatively cleaved using reagents like hydrogen peroxide. nih.gov This process involves the oxidation of the carbon atom.
The electrochemical behavior of this compound would be characterized by the reduction potential of the C-I bond and the potential oxidation of the Si-C bonds. These parameters would be influenced by the solvent, electrolyte, and electrode material used in any electrochemical analysis.
Applications of Dichloro Iodomethyl Methylsilane As a Chemical Intermediate
Synthesis of Organosilicon Polymers and Resins
The bifunctional nature of dichloro(iodomethyl)methylsilane, with its two hydrolyzable chlorine atoms, makes it a key monomer in the synthesis of various organosilicon polymers and resins. The hydrolysis of the silicon-chlorine bonds in the presence of water leads to the formation of silanol (B1196071) (Si-OH) groups. These silanols are highly reactive and readily undergo condensation reactions with other silanol or alkoxysilane molecules to form stable siloxane (Si-O-Si) linkages, which are the backbone of silicone polymers.
The polymerization process can be controlled to produce a variety of polymer architectures, including linear chains, cross-linked networks, and complex three-dimensional resins. The presence of the iodomethyl group on the silicon atom provides a site for further chemical modification, allowing for the introduction of other functional groups into the polymer structure. This post-polymerization modification capability is essential for tailoring the final properties of the polymer, such as its solubility, thermal stability, and mechanical strength.
For instance, the iodomethyl group can undergo nucleophilic substitution reactions, enabling the grafting of different organic moieties onto the polysiloxane backbone. This versatility allows for the creation of a wide array of specialized polymers and resins with properties designed for specific applications, ranging from high-performance elastomers and sealants to advanced coating materials.
Modification of Surfaces and Materials
The reactivity of this compound makes it an effective agent for modifying the surface properties of various materials. The dichlorosilyl group can react with hydroxyl groups present on the surfaces of inorganic materials like glass, silica (B1680970), and metal oxides, forming strong, covalent Si-O-substrate bonds. This process anchors the iodomethylsilyl group to the surface, altering its chemical and physical characteristics.
Enhancing Hydrophobicity
Organosilanes are widely used to impart water-repellent properties to surfaces. gelest.comresearchgate.net The treatment of a hydrophilic surface with this compound can significantly increase its hydrophobicity. The nonpolar methyl and iodomethyl groups attached to the silicon atom create a low-surface-energy layer that repels water. The extent of hydrophobicity can be controlled by the density of the silane (B1218182) coating and the orientation of the organic groups on the surface. This property is highly desirable for applications such as self-cleaning coatings, moisture-resistant electronics, and anti-fouling surfaces. gelest.comresearchgate.net
Building Block in Organic Synthesis
The unique combination of reactive sites in this compound makes it a valuable building block in organic synthesis, enabling the construction of complex molecules with specific functionalities.
Introduction of Iodomethylsilyl Functionalities into Organic Molecules
The primary role of this compound in this context is to introduce the iodomethylsilyl group into organic molecules. The high reactivity of the iodine atom in the iodomethyl group makes it an excellent leaving group in nucleophilic substitution reactions. This allows for the facile attachment of the silyl (B83357) moiety to a wide range of organic substrates. The resulting silylated organic molecules can exhibit altered reactivity, solubility, and biological activity compared to their non-silylated counterparts.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of organosilanes often involves energy-intensive processes that utilize corrosive reagents and generate significant waste, such as ammonium (B1175870) salt byproducts from reactions with chlorosilanes. rsc.org A primary future objective is the development of environmentally benign synthetic pathways for dichloro(iodomethyl)methylsilane.
Key research directions include:
Catalytic Dehydrocoupling: Investigating catalytic systems for Si-N or Si-O bond formation via dehydrocoupling, which produces only hydrogen as a byproduct, offers a sustainable alternative to conventional methods. rsc.org
Bio-Based Precursors: Research into using green, carbon-neutral silica (B1680970) sources, such as rice hull ash (RHA), could revolutionize the production of silicon-based chemical building blocks. researchgate.netdntb.gov.ua Developing processes to convert RHA into precursors for functionalized silanes would significantly reduce the environmental footprint. researchgate.net
Solvent-Free and Organocatalytic Methods: Exploring solvent-free reaction conditions and the use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can lead to more efficient and sustainable processes by minimizing waste and avoiding harsh reagents. acs.org These methods have shown promise in the synthesis of related compounds like silatranes. acs.org
Eco-Friendly Nanoparticle Synthesis: Drawing inspiration from the green synthesis of metal nanoparticles using plant extracts or essential oils, future work could explore biocatalytic or phyto-mediated routes to produce functionalized silanes, minimizing the use of hazardous chemicals. nih.govmdpi.comrsc.org
Exploration of Novel Catalytic Applications
The presence of the highly reactive iodomethyl group suggests that this compound could be a valuable precursor for novel catalysts or ligands. The increased reactivity of the carbon-iodine bond compared to a carbon-chlorine bond allows for a wider range of coupling reactions under milder conditions.
Future research should focus on:
Cross-Coupling Reactions: The compound is an ideal substrate for cross-coupling reactions. For instance, rhodium-catalyzed reactions between arylzinc compounds and (iodomethyl)trimethylsilane (B1585575) have proven effective for creating C-C bonds, suggesting similar potential for this compound to synthesize functionalized benzylsilanes. organic-chemistry.org
Ligand Synthesis: The compound can be used to synthesize novel phosphine (B1218219) ligands. By reacting the iodomethyl group with a phosphine, a new ligand could be created and incorporated into metal complexes, such as ruthenium, for applications in transfer hydrogenation of ketones or other catalytic transformations. southwales.ac.uk
Heterogeneous Catalysis: The dichlorosilyl group can be used to graft the molecule onto a solid support (e.g., silica or nanoparticles), creating a heterogeneous catalyst. The immobilized iodomethyl group could then serve as a reactive site or a tether for a catalytically active species, combining high reactivity with the benefit of easy catalyst separation and reuse. mdpi.com
Advanced Materials Development Using this compound Precursors
Functionalized silanes are critical for the development of advanced materials. This compound serves as a bifunctional precursor that can be integrated into a variety of material backbones.
Promising areas of investigation include:
Surface Modification: The dichlorosilyl moiety can react with hydroxyl groups on surfaces like glass and silicon wafers to form stable siloxane bonds, while the outward-facing iodomethyl group provides a highly reactive handle for subsequent functionalization.
Polymer Synthesis: Similar to its chloro-analogue, this compound can be a monomer for polysiloxanes. ottokemi.com The iodomethyl group can act as a site for post-polymerization modification, allowing for the creation of functional polymers with tailored properties.
Nanocomposite Materials: The silane (B1218182) can be used to functionalize nanomaterials. For example, reacting it with graphene oxide can create a hybrid material with enhanced dispersion in polymer matrices for applications like anti-corrosion coatings. mdpi.com The greater reactivity of the C-I bond could facilitate this functionalization under milder conditions than C-Cl analogues.
Further Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing its synthetic utility and designing new applications. The molecule's two distinct reactive sites—the Si-Cl bonds and the C-I bond—can lead to complex and competing reaction pathways.
Future mechanistic studies should aim to:
Dissect Catalytic Cycles: For cross-coupling reactions, it is crucial to understand the catalytic cycle. Studies on similar rhodium-catalyzed systems suggest a mechanism initiated by transmetalation, which differs from the typical oxidative addition pathway seen with palladium or nickel catalysts. organic-chemistry.org Detailed spectroscopic studies (e.g., in-situ NMR) are needed to confirm the pathway for this specific substrate.
Control Selectivity: Investigate the relative reactivity of the Si-Cl and C-I bonds under various conditions (e.g., nucleophiles, catalysts, solvents) to develop protocols for the selective transformation of one functional group while leaving the other intact.
Identify Intermediates: Utilize spectroscopic and computational techniques to identify and characterize transient intermediates, which can provide critical insights into the reaction progress and help mitigate the formation of unwanted byproducts.
Computational Design of New Derivatives with Tailored Reactivity
Computational chemistry provides a powerful tool for accelerating the discovery of new molecules and materials by predicting their properties before synthesis.
Future computational efforts could involve:
Modeling Reactivity: Using quantum mechanical methods like Density Functional Theory (DFT) to model the electronic structure of this compound and predict its reactivity towards different reagents. This can help in understanding reaction barriers and designing optimal reaction conditions.
In Silico Design of Derivatives: Computationally designing new derivatives by modifying the methyl group or substituting the chlorine atoms. By calculating properties such as bond dissociation energies, electrostatic potentials, and frontier molecular orbitals, researchers can tailor the reactivity of the C-I and Si-Cl bonds for specific applications in catalysis or materials science.
Simulating Material Interfaces: Modeling the interaction of this compound and its derivatives with various surfaces (e.g., silica, metal oxides) to predict binding energies and orientation, aiding in the rational design of surface coatings and functionalized materials.
Integration with Nanoscience and Nanotechnology
The dimensions and dual functionality of this compound make it an excellent candidate for applications in the burgeoning fields of nanoscience and nanotechnology. mdpi.com
Key research avenues are:
Molecular Linkers: Employing the molecule as a heterobifunctional linker. The dichlorosilyl group can anchor the molecule to a silicon-based nanomaterial (like a quantum dot or silicon nanowire), while the iodomethyl group can be used to attach biomolecules, photosensitizers, or other functional moieties.
Controlled Nanostructure Growth: Using the compound as a precursor in the controlled synthesis of silicon-based nanostructures. Its specific reactivity could influence the morphology and properties of the resulting nanomaterials.
Functionalization of Nanoparticles: Attaching the silane to the surface of metal or metal oxide nanoparticles to prevent aggregation and introduce a reactive surface layer for further chemical transformations, a critical step in creating advanced nanocomposites. mdpi.com
Expanding the Scope of Functional Group Transformations
The synthetic versatility of this compound is far from fully exploited. Its dual reactivity allows for a wide array of chemical conversions.
Future work should explore:
Selective Transformations: Developing robust protocols for selectively reacting one functional group. For example, a nucleophilic substitution or coupling reaction at the iodomethyl position could be performed first, followed by hydrolysis or alcoholysis of the dichlorosilyl group to form a silanol (B1196071) or alkoxysilane. researchgate.net
One-Pot Reactions: Designing tandem or one-pot reactions where both the C-I and Si-Cl bonds are transformed sequentially to rapidly build molecular complexity from a simple starting material.
Novel Coupling Chemistries: Moving beyond known transformations to explore novel coupling reactions. This could include photoredox-catalyzed reactions involving the C-I bond or developing new catalytic methods for forming Si-C or Si-heteroatom bonds at the silyl (B83357) center under mild conditions. organic-chemistry.org
Table of Potential Research Directions
| Research Area | Key Objective | Rationale |
| Green Synthesis | Develop eco-friendly production methods. | Reduce reliance on hazardous reagents and minimize waste byproducts, aligning with principles of sustainable chemistry. rsc.orgresearchgate.net |
| Catalysis | Create novel ligands and catalysts. | The reactive C-I bond is ideal for cross-coupling and for synthesizing ligands for metal complexes. organic-chemistry.orgsouthwales.ac.uk |
| Advanced Materials | Synthesize functional polymers and nanocomposites. | Acts as a bifunctional monomer and surface modifier for materials like graphene oxide. ottokemi.commdpi.com |
| Mechanistic Studies | Elucidate complex reaction pathways. | Understanding the interplay between the C-I and Si-Cl bonds is crucial for controlling reaction selectivity. organic-chemistry.org |
| Computational Design | Predict and tailor molecular properties. | In silico screening can accelerate the design of derivatives with optimized reactivity for specific tasks. |
| Nanoscience | Use as a molecular linker and precursor. | Ideal for functionalizing nanomaterials and building nanostructures due to its size and dual reactivity. mdpi.com |
| Functional Group Transformations | Expand the library of known reactions. | The two distinct reactive sites allow for a wide range of selective and tandem chemical conversions. researchgate.netorganic-chemistry.org |
Q & A
Q. How can researchers leverage structure-activity relationships (SARs) to predict the reactivity of this compound derivatives?
- Answer : Correlate Hammett constants of substituents (e.g., iodine vs. chlorine) with reaction rates in nucleophilic substitutions. Computational tools (e.g., Gaussian) model transition states to validate SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
